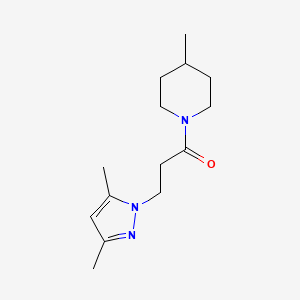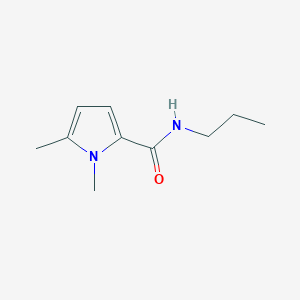
3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one, also known as DMPPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.
Mécanisme D'action
3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one acts as a positive allosteric modulator of α7 nAChRs by binding to a specific site on the receptor and enhancing its activity. This leads to increased calcium influx into the cell and activation of downstream signaling pathways. 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one has been shown to enhance the activity of α7 nAChRs in both in vitro and in vivo studies.
Biochemical and Physiological Effects:
3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one has been shown to enhance cognitive function in animal models, including improving spatial memory and attention. It has also been shown to have anti-inflammatory effects and to protect against neurodegeneration in animal models of Alzheimer's disease. However, further studies are needed to fully understand the biochemical and physiological effects of 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one in lab experiments is its specificity for α7 nAChRs, which allows for targeted studies of this receptor subtype. However, 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one has a relatively short half-life and can be difficult to work with due to its low solubility in aqueous solutions. Additionally, more research is needed to fully understand the potential side effects of 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one and to optimize its use in lab experiments.
Orientations Futures
There are several potential future directions for research on 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one. One area of interest is the development of more potent and selective positive allosteric modulators of α7 nAChRs for use as potential therapeutics for neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one and to explore its potential use in other areas of research, such as cancer biology and immunology.
Méthodes De Synthèse
The synthesis of 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one involves the reaction of 3,5-dimethylpyrazole with 4-methylpiperazine in the presence of propionyl chloride. This reaction leads to the formation of 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one, which can be purified using column chromatography. The purity of 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one has been studied extensively for its potential use as a tool compound in neuroscience research. It has been found to act as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes, including learning and memory, attention, and synaptic plasticity. 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one has been used to study the role of α7 nAChRs in these processes and to explore potential therapeutic targets for neurological disorders such as Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-11-10-12(2)17(14-11)5-4-13(18)16-8-6-15(3)7-9-16/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTXLJGOYMLLRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)N2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol](/img/structure/B7506682.png)
![4-[(4-Pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7506684.png)

![3-[1-(4-Fluorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7506694.png)



![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7506732.png)

![5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7506746.png)

![2-[(4-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7506755.png)
![[1-(Cyclobutanecarbonyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone](/img/structure/B7506780.png)
